molecular formula C17H19Cl5N2O2 B11699863 3-(2,2-dichloroethenyl)-2,2-dimethyl-N-{2,2,2-trichloro-1-[(2-methoxyphenyl)amino]ethyl}cyclopropanecarboxamide

3-(2,2-dichloroethenyl)-2,2-dimethyl-N-{2,2,2-trichloro-1-[(2-methoxyphenyl)amino]ethyl}cyclopropanecarboxamide

Cat. No.: B11699863
M. Wt: 460.6 g/mol
InChI Key: CAVYSPUIATUHGM-UHFFFAOYSA-N
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Description

3-(2,2-dichloroethenyl)-2,2-dimethyl-N-{2,2,2-trichloro-1-[(2-methoxyphenyl)amino]ethyl}cyclopropanecarboxamide is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure, which includes a cyclopropane ring, multiple chlorine atoms, and an amide group. Its properties make it valuable in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-dichloroethenyl)-2,2-dimethyl-N-{2,2,2-trichloro-1-[(2-methoxyphenyl)amino]ethyl}cyclopropanecarboxamide involves multiple steps. One common method includes the following steps:

    Formation of the cyclopropane ring: This can be achieved through the reaction of a suitable alkene with a carbene precursor.

    Introduction of the dichloroethenyl group: This step involves the addition of dichloroethene to the cyclopropane ring.

    Attachment of the trichloroethyl group: This is done through a nucleophilic substitution reaction.

    Formation of the amide bond: The final step involves the reaction of the intermediate with 2-methoxyaniline to form the desired amide.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reactions.

    Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Hydrolysis of the Amide Group

Reaction TypeConditionsProductsRelevance to Functional Groups
Acidic hydrolysisH₃O⁺ (e.g., H₂SO₄), heatCyclopropanecarboxylic acid + amine derivativeAmide bond cleavage
Alkaline hydrolysisOH⁻ (e.g., NaOH), heatCyclopropanecarboxylate salt + amine derivativeAmide bond cleavage

The amide group undergoes hydrolysis to yield carboxylic acid or its salt, with the trichloroethylamino group remaining intact.

Reactivity of the Dichlorovinyl Group

Reaction TypeConditionsProductsRelevance to Functional Groups
Addition reactionsNucleophiles (e.g., H₂O, NH₃)Substituted dichlorovinyl derivativesElectrophilic C=C(Cl)₂ group
PolymerizationInitiators (e.g., AIBN)Poly(dichlorovinyl) derivativesUnstable C=C(Cl)₂ group

The dichlorovinyl group acts as an electrophilic center, enabling additions or polymerization under radical conditions.

Substitution Reactions on the Trichloroethyl Group

Reaction TypeConditionsProductsRelevance to Functional Groups
Nucleophilic substitutionNu⁻ (e.g., OH⁻, NH₃), heatSubstituted ethyl derivativesTrichloroethyl group (C(Cl)₃-CH₂-)

The trichloroethyl group is susceptible to nucleophilic attack, particularly at the β-position, due to electron-withdrawing chlorine atoms.

Amide Hydrolysis Pathway

The amide group undergoes hydrolysis via a tetrahedral intermediate, leading to cleavage of the carbonyl bond. The trichloroethylamino group remains unaffected unless extreme conditions destabilize it.

Dichlorovinyl Reactivity

The dichlorovinyl group’s reactivity stems from its electron-deficient double bond, making it prone to nucleophilic additions. For example, water may add across the double bond to form diols, though steric hindrance from neighboring groups may limit this.

Trichloroethyl Substitution

The trichloroethyl group’s β-carbon is highly electrophilic due to resonance stabilization of the leaving group (e.g., Cl⁻). This enables nucleophilic substitution, though the presence of multiple electron-withdrawing chlorines increases activation energy.

Biological Implications

The compound’s structural complexity suggests potential biological activity. For example:

  • Amide functionality : May interact with enzymes (e.g., proteases) via hydrogen bonding.

  • Trichloroethyl group : Could act as a leaving group in enzymatic reactions, altering binding kinetics.

  • Dichlorovinyl group : May influence lipophilicity, affecting membrane permeability.

Scientific Research Applications

Insecticidal Applications

The primary application of this compound is as a synthetic pyrethroid insecticide. It exhibits potent activity against a variety of pests, making it valuable in agricultural settings.

Environmental Impact

The environmental persistence and toxicity of chlorinated compounds raise concerns regarding their use. Studies indicate that while the compound is effective against target pests, it can also affect non-target organisms.

Biodegradation Studies

Research shows that the compound undergoes degradation in soil and aquatic environments but may persist under certain conditions.

Environmental FactorEffect on Compound Stability
pHDecreased degradation at low pH
TemperatureIncreased degradation at higher temperatures
Microbial ActivityEnhanced degradation in the presence of specific microbial populations

Case Studies

  • Agricultural Field Trials :
    • A series of field trials demonstrated the effectiveness of this compound in controlling pest populations in crops such as cotton and soybeans. Results showed a significant reduction in pest density compared to untreated controls.
  • Comparative Efficacy Studies :
    • In comparative studies with other insecticides, this compound exhibited superior performance against resistant pest populations, highlighting its potential role in integrated pest management strategies.
  • Toxicological Assessments :
    • Toxicological studies have assessed the impact on beneficial insects such as bees and predatory arthropods. While effective against target pests, there are concerns regarding sub-lethal effects on non-target species.

Potential Therapeutic Uses

Emerging research suggests that the structural features of this compound may lend themselves to modifications for therapeutic applications, particularly in targeting specific enzymes or receptors involved in disease processes.

Research Directions

  • Pharmaceutical Chemistry : Investigating derivatives of this compound for potential use in treating diseases related to neurotransmitter dysfunction.
  • Synthetic Organic Chemistry : Exploring synthetic routes for the development of more selective and less environmentally persistent analogs.

Mechanism of Action

The mechanism of action of 3-(2,2-dichloroethenyl)-2,2-dimethyl-N-{2,2,2-trichloro-1-[(2-methoxyphenyl)amino]ethyl}cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound can:

    Bind to Enzymes: Inhibit or activate enzyme activity.

    Interact with DNA: Affect gene expression and cellular functions.

    Modulate Receptors: Influence receptor-mediated signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid: Shares the cyclopropane and dichloroethenyl groups but lacks the amide functionality.

    2,2-dimethyl-3-(2,2-dichloroethenyl)cyclopropanecarboxylic acid: Similar structure with variations in functional groups.

Uniqueness

3-(2,2-dichloroethenyl)-2,2-dimethyl-N-{2,2,2-trichloro-1-[(2-methoxyphenyl)amino]ethyl}cyclopropanecarboxamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse applications and makes it a valuable compound in research and industry.

Biological Activity

The compound 3-(2,2-dichloroethenyl)-2,2-dimethyl-N-{2,2,2-trichloro-1-[(2-methoxyphenyl)amino]ethyl}cyclopropanecarboxamide , often referred to as a chlorinated cyclopropane derivative, is of significant interest due to its potential biological activities. This article reviews the compound's biological properties, applications in agriculture and medicine, and relevant case studies.

  • Molecular Formula : C15H15Cl5N2O
  • Molecular Weight : 392.56 g/mol
  • Structure : The compound features a cyclopropane ring substituted with multiple chlorine atoms and an amine group, contributing to its biological activity.

Insecticidal Properties

Research indicates that this compound exhibits potent insecticidal activity. It is structurally related to other known insecticides such as permethrin and cypermethrin. The biological activity is attributed to its ability to disrupt the nervous system of insects by inhibiting sodium channels, leading to paralysis and death.

Compound Target Organism Mechanism of Action Activity (IC50)
3-(2,2-dichloroethenyl)-2,2-dimethyl-N-{...}Various insect speciesSodium channel inhibition< 10 µM

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies show that it can inhibit the growth of certain bacterial strains, making it a candidate for further development as an antimicrobial agent.

Microorganism Inhibition Zone (mm) Concentration Tested (µg/mL)
Escherichia coli15100
Staphylococcus aureus20100

Study on Insecticidal Efficacy

A study conducted by Lee et al. (1998) evaluated the insecticidal efficacy of various chlorinated cyclopropanes against common agricultural pests. The results demonstrated that the compound significantly reduced pest populations when applied at concentrations as low as 10 µg/mL.

"The compound showed remarkable potency against resistant strains of pests, indicating its potential for use in integrated pest management strategies."

Research on Antimicrobial Properties

In a separate investigation published in the Journal of Agricultural and Food Chemistry, researchers assessed the antimicrobial properties of the compound against E. coli and S. aureus. The findings indicated substantial inhibition at higher concentrations, suggesting further exploration into its application as a food preservative or disinfectant.

"The observed antimicrobial activity highlights the potential for this compound in food safety applications."

Properties

Molecular Formula

C17H19Cl5N2O2

Molecular Weight

460.6 g/mol

IUPAC Name

3-(2,2-dichloroethenyl)-2,2-dimethyl-N-[2,2,2-trichloro-1-(2-methoxyanilino)ethyl]cyclopropane-1-carboxamide

InChI

InChI=1S/C17H19Cl5N2O2/c1-16(2)9(8-12(18)19)13(16)14(25)24-15(17(20,21)22)23-10-6-4-5-7-11(10)26-3/h4-9,13,15,23H,1-3H3,(H,24,25)

InChI Key

CAVYSPUIATUHGM-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C1C(=O)NC(C(Cl)(Cl)Cl)NC2=CC=CC=C2OC)C=C(Cl)Cl)C

Origin of Product

United States

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